3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2098133-29-8
VCID: VC3150197
InChI: InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-6,13H2,1H3
SMILES: CCOC1(CN(C1)C(=O)CCN)C(F)(F)F
Molecular Formula: C9H15F3N2O2
Molecular Weight: 240.22 g/mol

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

CAS No.: 2098133-29-8

Cat. No.: VC3150197

Molecular Formula: C9H15F3N2O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one - 2098133-29-8

Specification

CAS No. 2098133-29-8
Molecular Formula C9H15F3N2O2
Molecular Weight 240.22 g/mol
IUPAC Name 3-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-6,13H2,1H3
Standard InChI Key KWJPZWPBFZEKRT-UHFFFAOYSA-N
SMILES CCOC1(CN(C1)C(=O)CCN)C(F)(F)F
Canonical SMILES CCOC1(CN(C1)C(=O)CCN)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Structure and Identification

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one features a four-membered azetidine ring with an ethoxy and trifluoromethyl group at the 3-position. The azetidine nitrogen connects to a propan-1-one chain substituted with an amino group at the 3-position. This structural arrangement places it in the category of functionalized azetidine derivatives, which have attracted considerable interest in medicinal chemistry research.

The molecular structure bears similarities to other trifluoromethyl-containing compounds that have been documented in patent literature and pharmaceutical research, particularly those featuring the azetidine ring system . The presence of the trifluoromethyl group likely enhances the compound's metabolic stability and membrane permeability, properties often advantageous in drug development.

Physicochemical Properties

Based on structural analysis and comparison with similar molecules, the following physicochemical properties can be inferred:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~274 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar azetidine derivatives
SolubilityModerate solubility in polar organic solventsDue to presence of both polar (amino, ketone) and lipophilic (CF₃) groups
Log P~1.5-2.5Estimated based on similar trifluoromethylated compounds
pKa (amino group)~8-9Typical for aliphatic amines

The trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, while the amino group contributes to its hydrogen bonding capabilities and potential for functionalization .

Chemical Reactivity

Functional Group Reactivity

The compound exhibits reactivity patterns governed by its three main functional groups:

Functional GroupCharacteristic ReactionsPotential Applications
Amino (-NH₂)Nucleophilic substitution, amide formation, reductive aminationConjugation point, derivatization
Ketone (C=O)Nucleophilic addition, reduction, condensation reactionsStructural modification, cross-linking
Azetidine RingRing-opening reactions, N-functionalizationScaffold diversification

The amino group can participate in various transformations including acylation, alkylation, and condensation reactions, making it a versatile point for further chemical modifications. The ketone functionality can undergo typical carbonyl reactions such as reduction to alcohol or nucleophilic additions .

Stability Considerations

Synthetic Approaches

Synthetic Building BlocksConnection StrategyKey Considerations
3-Ethoxy-3-(trifluoromethyl)azetidineAmide coupling with protected β-alanineStereochemical control at azetidine C-3
Protected 3-aminopropanoic acidActivation (acid chloride or coupling reagent)Protecting group compatibility
Trifluoromethylated precursorsConstruction of azetidine ringRegioselectivity in ring formation

A convergent approach would likely involve the separate preparation of the azetidine component and subsequent amide coupling with an appropriately protected amino acid derivative .

Key Synthetic Steps

Based on synthetic methodologies employed for similar compounds in the patent literature, the synthesis might proceed through the following key steps:

  • Preparation of 3-ethoxy-3-(trifluoromethyl)azetidine from appropriate precursors

  • Protection of the amino group in 3-aminopropanoic acid

  • Activation of the protected amino acid and coupling with the azetidine component

  • Deprotection of the amino group under conditions compatible with other functional groups

Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy would be employed for monitoring reaction progress and confirming structural integrity at each stage .

Biological Activity and Applications

Structural FeatureAssociated Biological ActivitiesSupporting Evidence
Azetidine RingEnzyme inhibition, receptor modulationPatent literature on aminoindane derivatives and heterocyclic compounds
Trifluoromethyl GroupEnhanced metabolic stability, increased membrane permeabilityObserved in related trifluoromethylated compounds
Amino-ketone MoietyPotential hydrogen bonding with biological targetsCommon pharmacophore in bioactive compounds

The patent literature indicates significant interest in azetidine-containing compounds for pharmaceutical applications, particularly in the context of enzyme inhibitors and receptor modulators .

Structure-Activity Relationships

The specific placement of functional groups in 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one likely influences its biological activity profile:

  • The azetidine ring introduces conformational constraints that may enhance binding specificity to biological targets

  • The trifluoromethyl group increases lipophilicity and potentially improves blood-brain barrier penetration

  • The amino group can serve as both hydrogen bond donor and acceptor in interactions with proteins

  • The ethoxy substituent provides additional opportunities for van der Waals interactions with hydrophobic binding pockets

These structural features parallel those found in other bioactive compounds containing similar functional arrangements .

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one would employ multiple spectroscopic techniques:

Analytical MethodExpected Key FeaturesStructural Information
¹H NMRSignals for azetidine ring protons (δ ~3.5-4.5 ppm), ethoxy group (δ ~1.2-4.0 ppm), and aminopropyl chain (δ ~1.8-3.5 ppm)Connectivity and configuration
¹³C NMRCarbonyl carbon (δ ~170-175 ppm), CF₃ group (quartet, δ ~120-130 ppm), azetidine carbons (δ ~30-70 ppm)Carbon framework confirmation
¹⁹F NMRTypical signal for CF₃ group (δ ~-60 to -80 ppm)Trifluoromethyl environment
Mass SpectrometryMolecular ion and fragmentation pattern (loss of ethoxy, cleavage at amide bond)Molecular weight confirmation
Infrared SpectroscopyN-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1630-1680 cm⁻¹), C-F stretching (~1000-1350 cm⁻¹)Functional group verification

These techniques, particularly when used in combination, would provide comprehensive structural confirmation .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and quantitative analysis, with appropriate column selection based on the compound's polarity and functional groups. Gas chromatography might be applicable for volatile derivatives but would typically require derivatization of the amino group.

Research and Development Status

Patent Landscape

Patent ReferenceRelevant ContentPotential Connection
US20100190771A1Amino-heterocyclic compounds with azetidine moietiesSimilar structural elements and potential synthetic approaches
US20140309206A1Aminoindane derivatives with azetidine componentsRelated pharmacophore elements and biological applications

These patents suggest continued interest in developing compounds with similar structural features for pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.

Current Research Directions

Based on patterns observed in related research, current investigations likely focus on:

  • Structure-activity relationship studies to optimize binding to specific biological targets

  • Development of efficient synthetic routes with stereochemical control

  • Exploration of the compound as a building block for more complex structures

  • Investigation of pharmacokinetic properties and metabolic pathways

The presence of both the azetidine ring and the trifluoromethyl group makes this compound potentially valuable in medicinal chemistry research, where these structural features have demonstrated utility in drug development .

Future Research Opportunities

Synthetic Methodology Development

Opportunities exist for developing improved synthetic approaches, particularly:

  • Stereoselective methods for controlling configuration at the azetidine ring

  • Green chemistry approaches reducing the environmental impact of synthesis

  • Flow chemistry adaptations for scalable production

  • Functionalization of the amino group for creating molecular diversity

These methodological advances would enhance the accessibility of the compound and facilitate its application in various research contexts.

Biological Exploration

Promising areas for biological investigation include:

  • Screening against enzyme panels to identify potential inhibitory activity

  • Evaluation as a scaffold for targeted drug delivery systems

  • Assessment of activity in neurological disorders, leveraging the potential blood-brain barrier permeability

  • Investigation as a building block for peptidomimetic structures

The unique combination of functional groups in 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one provides multiple opportunities for biological interaction and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator